molecular formula C19H17FN4OS2 B2730616 1-((6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1421452-94-9

1-((6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2730616
CAS No.: 1421452-94-9
M. Wt: 400.49
InChI Key: UVAWJQXHWYPODR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C19H17FN4OS2 and its molecular weight is 400.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Innovations

Researchers have developed innovative synthetic methods for creating unsymmetrical ureas and S-thiocarbamates, utilizing direct condensation processes in specific ionic liquids, which offer advantages such as recyclability and mild reaction conditions (Hosseinzadeh, Tajbakhsh, & Aghili, 2015). Additionally, novel pathways have been discovered for the synthesis of imidazo[1,2-a][1,3,5]triazine systems via 1-(imidazolin-2-yl)urea and thiourea derivatives, demonstrating the potential for creating diverse chemical structures under specific conditions (Matosiuk, 1997).

Biological Activity

The synthesis of benzimidazole-ureas has revealed potent inhibitors of VEGFR-2 and TIE-2 kinase receptors, which are crucial in angiogenesis, showcasing the compound's significance in medical research as potential therapeutic agents (Hasegawa et al., 2007). Moreover, coumarylthiazole derivatives containing aryl urea/thiourea groups have been synthesized and shown to exhibit inhibitory activities against enzymes related to Alzheimer's disease, alongside promising antioxidant activities (Kurt et al., 2015).

Green Chemistry Applications

The use of deep eutectic solvents for producing chitin nanofibers from α-chitin using choline chloride-thiourea mixtures has been explored, highlighting an environmentally friendly method for material synthesis with applications in biomedicine and drug delivery systems (Mukesh et al., 2014).

Properties

IUPAC Name

1-[[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4OS2/c1-12-17(10-22-18(25)21-9-15-3-2-8-26-15)27-19-23-16(11-24(12)19)13-4-6-14(20)7-5-13/h2-8,11H,9-10H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVAWJQXHWYPODR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)CNC(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.